4-(Methoxymethyl)-6-(1-methylhydrazinyl)-2-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methoxymethyl)-6-(1-methylhydrazinyl)-2-phenylpyrimidine is a synthetic organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-6-(1-methylhydrazinyl)-2-phenylpyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction using a phenylboronic acid and a halogenated pyrimidine intermediate.
Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethyl)-6-(1-methylhydrazinyl)-2-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl and methylhydrazinyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-(Methoxymethyl)-6-(1-methylhydrazinyl)-2-phenylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids and proteins.
Medicine: Explored for its potential as an anticancer or antiviral agent due to its structural similarity to known bioactive pyrimidines.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)-6-(1-methylhydrazinyl)-2-phenylpyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to nucleic acids, proteins, and enzymes, potentially inhibiting their function.
Pathways Involved: It may interfere with DNA replication and transcription processes, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxymethyl)-6-(1-methylhydrazinyl)-2-phenylpyridine
- 4-(Methoxymethyl)-6-(1-methylhydrazinyl)-2-phenylpyrazine
- 4-(Methoxymethyl)-6-(1-methylhydrazinyl)-2-phenylquinazoline
Uniqueness
4-(Methoxymethyl)-6-(1-methylhydrazinyl)-2-phenylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxymethyl and methylhydrazinyl groups provide unique sites for chemical modification, making it a versatile compound for various applications.
Properties
CAS No. |
922726-19-0 |
---|---|
Molecular Formula |
C13H16N4O |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
1-[6-(methoxymethyl)-2-phenylpyrimidin-4-yl]-1-methylhydrazine |
InChI |
InChI=1S/C13H16N4O/c1-17(14)12-8-11(9-18-2)15-13(16-12)10-6-4-3-5-7-10/h3-8H,9,14H2,1-2H3 |
InChI Key |
AQAFFIKISIAMDC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NC(=NC(=C1)COC)C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.